molecular formula C20H19NO2 B11468728 3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide

3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide

Cat. No.: B11468728
M. Wt: 305.4 g/mol
InChI Key: VXOQQXCHVPDJQA-UHFFFAOYSA-N
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Description

3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide is an organic compound with the molecular formula C20H19NO2 It is characterized by the presence of a furan ring substituted with a 4-methylphenyl group and an N-phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Substitution with 4-Methylphenyl Group: The furan ring is then substituted with a 4-methylphenyl group using a Friedel-Crafts alkylation reaction. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Formation of N-Phenylpropanamide: The final step involves the formation of the N-phenylpropanamide moiety through an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group, followed by reaction with aniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group will produce amines.

Scientific Research Applications

3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and formulation.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The furan ring and amide moiety can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-methylphenyl)furan-2-yl]-N-phenylacetamide: Similar structure but with an acetamide group instead of propanamide.

    3-[5-(4-methylphenyl)furan-2-yl]-N-phenylbutanamide: Similar structure but with a butanamide group instead of propanamide.

    3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpentanamide: Similar structure but with a pentanamide group instead of propanamide.

Uniqueness

The uniqueness of 3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide lies in its specific combination of functional groups, which can influence its reactivity, stability, and biological activity. The presence of the furan ring and the specific substitution pattern can result in distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

3-[5-(4-methylphenyl)furan-2-yl]-N-phenylpropanamide

InChI

InChI=1S/C20H19NO2/c1-15-7-9-16(10-8-15)19-13-11-18(23-19)12-14-20(22)21-17-5-3-2-4-6-17/h2-11,13H,12,14H2,1H3,(H,21,22)

InChI Key

VXOQQXCHVPDJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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